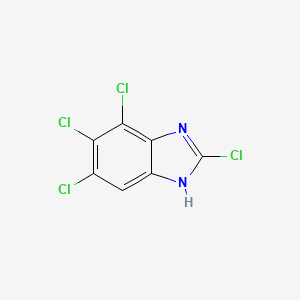
2,4,5,6-tetrachloro-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5,6-Tetrachloro-1H-1,3-benzodiazole is a heterocyclic compound characterized by a benzene ring fused with an imidazole ring, substituted with four chlorine atoms. This compound belongs to the class of benzimidazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-tetrachloro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,5,6-tetrachloroaniline with formic acid or formamide, followed by cyclization to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,5,6-Tetrachloro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butyl groups.
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzimidazoles, while oxidation with potassium permanganate can produce benzimidazole-2,4,5,6-tetraone .
Aplicaciones Científicas De Investigación
2,4,5,6-Tetrachloro-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,5,6-tetrachloro-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
3,4,5,6-Tetrachloro-1,2-benzoquinone: Another chlorinated benzene derivative with different chemical properties and applications.
1,2,4,5-Tetrachlorobenzene: A related compound used in the study of environmental behavior and as a standard for quantitative analysis.
Uniqueness: 2,4,5,6-Tetrachloro-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both benzene and imidazole rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H2Cl4N2 |
|---|---|
Peso molecular |
255.9 g/mol |
Nombre IUPAC |
2,4,5,6-tetrachloro-1H-benzimidazole |
InChI |
InChI=1S/C7H2Cl4N2/c8-2-1-3-6(5(10)4(2)9)13-7(11)12-3/h1H,(H,12,13) |
Clave InChI |
PJCQXOISTHKDDB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)Cl)Cl)N=C(N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-amino-3-(3-methoxyphenyl)-2-methyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8503358.png)
![3-[2-(4-Bromophenyl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B8503363.png)

![Carbamic acid,[2-amino-4-chloro-5-[(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8503376.png)
![3-[Dimethyl(methanesulfonyl)acetyl]pyridine](/img/structure/B8503380.png)
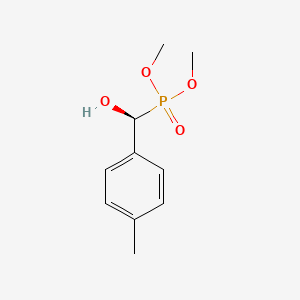
![3-[3-Cyclopentyl-1-oxopropyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B8503404.png)
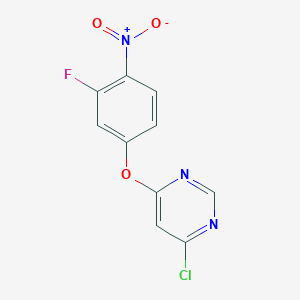
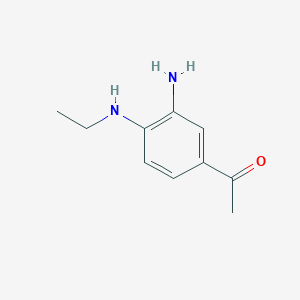
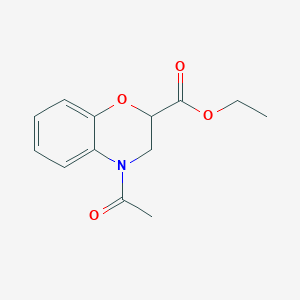
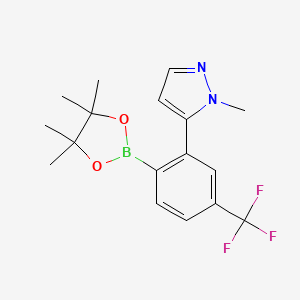
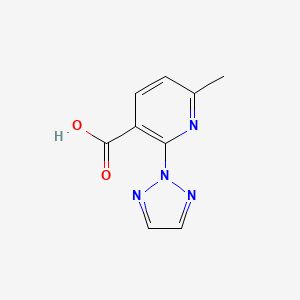

![2-Amino-3-[4-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]phenyl]propanoic acid methyl ester hydrochloride](/img/structure/B8503447.png)
